![molecular formula C4H9NO B1315458 2-Aminocyclobutan-1-ol CAS No. 71347-12-1](/img/structure/B1315458.png)
2-Aminocyclobutan-1-ol
Overview
Description
2-Aminocyclobutan-1-ol is a chemical compound with the molecular formula C4H9NO . It is also known by other names such as 2-Aminocyclobutanol . The molecular weight of this compound is 87.12 g/mol .
Molecular Structure Analysis
The InChI code for 2-Aminocyclobutan-1-ol isInChI=1S/C4H9NO/c5-3-1-2-4 (3)6/h3-4,6H,1-2,5H2
. The Canonical SMILES representation is C1CC (C1N)O
. This compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Physical And Chemical Properties Analysis
2-Aminocyclobutan-1-ol has a density of 1.2±0.1 g/cm^3 . The boiling point is 157.6±33.0 °C at 760 mmHg . The compound has a vapour pressure of 1.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.9±6.0 kJ/mol . The flash point is 49.1±25.4 °C . The index of refraction is 1.537 . The molar refractivity is 23.6±0.3 cm^3 . The polar surface area is 46 Å^2 . The polarizability is 9.4±0.5 10^-24 cm^3 . The surface tension is 46.0±3.0 dyne/cm . The molar volume is 75.5±3.0 cm^3 .Scientific Research Applications
Conformational Preferences and Folding
12-Helix Folding : Trans-2-aminocyclobutane carboxylic acid oligomers show a preference for 12-helical conformation in both solution and solid state. This indicates potential applications in designing specific molecular structures (Fernandes et al., 2010).
Folding and Self-Assembling with Beta-Oligomers : (1R,2S)-2-Aminocyclobutane-1-carboxylic acid derivatives have shown to adopt a strand-type conformation in solution, indicating potential for creating rigid beta-peptides and self-assembling materials (Torres et al., 2010).
Synthesis and Structural Studies
Synthesis of Derivatives : The stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids has been achieved, allowing for the creation of highly rigid beta-peptides. This shows its potential in synthesizing complex molecular structures (Izquierdo et al., 2005).
Hydroamination of Strained Trisubstituted Alkenes : Amine-substituted cyclobutanes, including 2-aminocyclobutane-1-ol, are synthesized through CuH-catalyzed hydroamination. This process is key for creating biologically active compounds (Feng et al., 2019).
Potential Medical Applications
Tumor Detection : 1-Aminocyclobutane C-11-carboxylic acid shows high affinity for malignant tumors, suggesting its potential as a noninvasive indicator of metabolic tumor activity (Hübner et al., 1981).
Boron Neutron Capture Therapy : A boronated aminocyclobutanecarboxylic acid derivative synthesized for neutron capture therapy indicates a potential application in targeted cancer treatments (Kabalka & Yao, 2003).
properties
IUPAC Name |
2-aminocyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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